1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea
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Overview
Description
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a difluorophenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 4-cyanobenzaldehyde with 2,4-difluorophenylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Shares the cyanophenyl group but differs in the presence of an acetic acid moiety instead of the thiourea and difluorophenyl groups.
2,4-Difluorophenylthiourea: Contains the difluorophenyl and thiourea groups but lacks the cyanophenyl group.
N-(4-cyanophenyl)thiourea: Similar in having the cyanophenyl and thiourea groups but does not have the difluorophenyl group.
Uniqueness
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-[(E)-(4-cyanophenyl)methylideneamino]-3-(2,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4S/c16-12-5-6-14(13(17)7-12)20-15(22)21-19-9-11-3-1-10(8-18)2-4-11/h1-7,9H,(H2,20,21,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWILKIMIOQFAQ-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NC2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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